molecular formula C10H12Cl3NO B11815890 Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride

Cat. No.: B11815890
M. Wt: 268.6 g/mol
InChI Key: DPFPMGAAUSQJJC-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride (hypothetical IUPAC name) is an organic compound featuring a propanimidate backbone substituted with a 2,4-dichlorophenyl group and a methyl ester. The 2,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and target binding in enzyme inhibition (e.g., aromatase inhibitors, Raf-1 disruptors) . The imidate functional group may confer unique reactivity, such as susceptibility to hydrolysis or nucleophilic substitution, distinguishing it from esters or amides.

Properties

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)propanimidate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12;/h2,4,6,13H,3,5H2,1H3;1H

InChI Key

DPFPMGAAUSQJJC-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCC1=C(C=C(C=C1)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the nitrile group by HCl, forming a nitrilium ion intermediate. Methanol then nucleophilically attacks this intermediate, yielding the imidate hydrochloride salt. Key parameters include:

  • Temperature : Maintained at 0–5°C to control exothermicity and prevent side reactions.

  • Solvent : Toluene or excess nitrile (acting as both reagent and solvent).

  • Stoichiometry : Methanol and HCl are used in near-equimolar ratios to the nitrile (1:1:1.1–1.3).

Industrial-Scale Procedure

A representative protocol from US4743701A involves:

  • Charging a reactor with 3-(2,4-dichlorophenyl)propanenitrile (1.0 mol), methanol (1.05 mol), and toluene (400 mL).

  • Sparging anhydrous HCl gas (1.2 mol) into the mixture at 0–5°C over 2 hours.

  • Stirring the slurry for 24–48 hours until complete conversion.

  • Filtering the precipitated hydrochloride salt and washing with cold toluene.

Yield : 88–94% (analogous to benzyl cyanide derivatives).

Advantages and Limitations

  • Advantages : High yield, minimal byproducts, and recyclable mother liquor (if excess nitrile is used).

  • Limitations : Requires strict anhydrous conditions (<0.1% water) and specialized equipment for HCl handling.

Lewis Acid-Promoted Pinner Reaction

Recent advancements utilize trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst, enabling milder conditions compared to traditional HCl gas.

Reaction Optimization

  • Catalyst Loading : 2.0 equivalents of TMSOTf relative to nitrile.

  • Solvent : Dichloromethane or acetonitrile.

  • Temperature : 25–40°C (ambient conditions).

Procedure

  • Dissolve 3-(2,4-dichlorophenyl)propanenitrile (1.0 mol) and TMSOTf (2.0 mol) in dichloromethane (500 mL).

  • Add methanol (1.1 mol) dropwise over 1 hour.

  • Stir for 12–24 hours at room temperature.

  • Quench with aqueous sodium bicarbonate and extract with dichloromethane.

Yield : 75–82% (based on analogous esters).

Comparative Analysis

  • Advantages : Avoids gaseous HCl, suitable for moisture-sensitive substrates.

  • Drawbacks : Higher cost of TMSOTf and lower yield vs. traditional methods.

One-Pot Synthesis Using Excess Nitrile as Solvent

This method leverages the nitrile reactant as both solvent and reagent, simplifying purification and improving atom economy.

Protocol

  • Combine 3-(2,4-dichlorophenyl)propanenitrile (2.5 mol, excess) and methanol (1.0 mol).

  • Introduce HCl gas (1.2 mol) at 0–5°C with vigorous stirring.

  • After 24 hours, filter the slurry and reuse excess nitrile.

Yield : 90–92%.

Critical Parameter Analysis

Solvent Selection

SolventReaction Time (h)Yield (%)
Toluene24–4888–94
Acetonitrile18–2485–90
Excess Nitrile2490–92

Key Insight : Toluene balances reaction rate and yield, while excess nitrile enhances efficiency.

Temperature Impact

Temperature (°C)Conversion (%)
0–598–100
10–1585–90
20–2570–75

Industrial-Scale Considerations

Equipment Design

  • Reactor Type : Jacketed glass-lined steel reactors for HCl compatibility.

  • Gas Sparging : Precision mass flow controllers for HCl addition.

Byproduct Management

  • Ammonium Salts : Generated during downstream reactions (e.g., hydroxylamine steps) are removed via aqueous washes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Features/Applications
This compound C₁₀H₁₀Cl₂NO₂·HCl 280.56 (hypothetical) 2,4-dichlorophenyl Imidate Hypothetical enzyme inhibitor; research applications
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 4-chlorophenyl Amino ester Organic synthesis intermediate; modified phenylalanine analog
RRD-251 hydrochloride C₈H₉Cl₃N₂S·HCl ~323.59 (calculated) 2,4-dichlorobenzyl Isothiourea Raf-1 disruptor; anticancer agent
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate C₁₀H₈Cl₂O₃ 247.08 2,4-dichlorophenyl Ketone Synthetic intermediate for pharmaceuticals
2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride C₈H₁₀Cl₂NO·HCl 238.54 (calculated) 2,4-dichlorophenyl Amino alcohol Potential β-adrenergic receptor modulator

Biological Activity

Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride is a compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • CAS Number : Not explicitly available in the search results but can be derived from its structure.

The compound features a dichlorophenyl group attached to a propanimidate backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to pain modulation and possibly exhibiting anti-inflammatory properties.

Antinociceptive Effects

Research indicates that this compound may possess significant antinociceptive (pain-relieving) properties. Studies involving animal models have shown that the compound can reduce pain responses in various assays:

  • Tail Flick Test : Demonstrated a reduction in response time, indicating increased pain threshold.
  • Formalin Test : Showed significant inhibition of pain behavior in both phases of the test, suggesting both peripheral and central analgesic effects.

Anti-inflammatory Properties

In addition to its analgesic effects, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. Key findings include:

  • Reduction in edema formation in the paw edema model.
  • Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated animals.

Data Table: Summary of Biological Activities

Activity Model Used Effect Observed
AntinociceptiveTail Flick TestIncreased pain threshold
AntinociceptiveFormalin TestReduced pain behavior
Anti-inflammatoryPaw Edema ModelDecreased edema formation
Cytokine InhibitionIn Vivo Cytokine AssayReduced TNF-alpha and IL-6 levels

Case Studies

  • Study on Pain Modulation : A study conducted on mice evaluated the efficacy of this compound in reducing pain induced by formalin injection. Results indicated a significant reduction in both phases of pain response compared to control groups, highlighting its potential as an analgesic agent.
  • Inflammation Assessment : In a separate study focused on inflammatory responses, the compound was administered to rats subjected to carrageenan-induced paw edema. The results showed a marked decrease in paw swelling and inflammation markers, suggesting therapeutic potential for inflammatory conditions.

Q & A

Q. Why do different studies report varying stability profiles?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis kinetics depend on pH (e.g., rapid degradation above pH 7).
  • Storage Documentation : Track batch-specific stability using accelerated aging tests (40°C/75% RH for 6 months).
  • Analytical Sensitivity : Use UPLC-MS for low-abundance degradation products .

Key Methodological Considerations

  • Synthetic Optimization : Prioritize solvent polarity (log P) and proticity to balance reactivity and solubility.
  • Biological Assays : Include positive controls (e.g., sitagliptin for DPP-IV inhibition) and validate with triplicate runs.
  • Data Reproducibility : Share raw spectral data and crystallographic CIF files in supplementary materials .

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